![molecular formula C4H7ClF3N B1386641 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride CAS No. 1172072-62-6](/img/structure/B1386641.png)
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
Overview
Description
“2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820569-86-5 . It has a molecular weight of 161.55 and its IUPAC name is (1R,2R)-2-(trifluoromethyl)cyclopropanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride” is 1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H/t2-,3-;/m1./s1 .
Scientific Research Applications
Synthesis of 2-(Trifluoromethyl)cyclopropanamine
Specific Scientific Field
This falls under the field of Organic Chemistry , specifically focusing on the synthesis of complex organic compounds.
Summary of the Application
The compound 2-(Trifluoromethyl)cyclopropanamine is synthesized as a building block in medicinal chemistry . The key step of the synthesis is a transformation of the carboxy group into the trifluoromethyl group by using sulfur tetrafluoride .
Methods of Application or Experimental Procedures
The synthesis of 2-(Trifluoromethyl)cyclopropanamine commenced from dibromide as a starting material . Slow addition of nitromethane to a stirred suspension of potassium carbonate and dibromide in dimethyl sulfoxide gave cyclopropane .
Results or Outcomes
Twenty grams of the target product was conveniently prepared in a single batch . The yield of the product decreases significantly if the time used for nitromethane addition is not long enough (up to 12 hours) .
Use in Medicinal Chemistry
Specific Scientific Field
This falls under the field of Medicinal Chemistry .
Summary of the Application
The trifluoromethyl group is a privileged structure within medicinal chemistry . It is utilized to improve numerous characteristics important to drug molecules .
Methods of Application or Experimental Procedures
The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
Results or Outcomes
More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
FDA-Approved Trifluoromethyl Group-Containing Drugs
Specific Scientific Field
This falls under the field of Pharmaceutical Sciences .
Summary of the Application
The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . This group can improve numerous characteristics important to drug molecules .
Results or Outcomes
Use in Synthesis of Other Compounds
Specific Scientific Field
This falls under the field of Organic Chemistry .
Summary of the Application
“2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride” can be used as a building block in the synthesis of other complex organic compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the target compound being synthesized .
Results or Outcomes
The outcomes would also depend on the specific synthesis being carried out .
Synthesis of 2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine Hydrochloride
Summary of the Application
“2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride” is another compound that can be synthesized using “2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride” as a building block .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the target compound being synthesized .
Results or Outcomes
The outcomes would also depend on the specific synthesis being carried out .
Synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine Hydrochloride
Summary of the Application
“1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropan-1-amine hydrochloride” is another compound that can be synthesized using “2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride” as a building block .
properties
IUPAC Name |
2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHXDJVKUXKZIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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